![molecular formula C11H13ClN4O2 B2741011 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride CAS No. 2279124-10-4](/img/structure/B2741011.png)

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

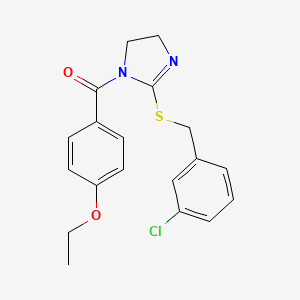

This compound is a chemical substance with the molecular formula C10H11O2N4Cl1 . It is used in the synthesis of substances and is typically found in solid form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNCC1=NC(C2=CC=CC(C(N)=O)=C2)=NO1.Cl . This indicates that the compound contains a 1,2,4-oxadiazol ring attached to a benzamide group, with an aminomethyl group attached to the oxadiazol ring. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 178.58 g/mol . The InChI key for this compound isRKEDXQOFNBFPAK-UHFFFAOYSA-N .

Scientific Research Applications

Material Science and Polymer Chemistry

Research into aromatic polyimides, which include compounds synthesized from novel diamines similar to the functional groups present in "3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride," highlights the importance of such compounds in developing materials with high thermal stability and solubility in organic solvents. These materials have potential applications in electronics and aerospace industries due to their excellent thermal and mechanical properties (Butt et al., 2005).

Organic Synthesis and Drug Design

Compounds with oxadiazol rings, similar to the target molecule, are frequently explored for their potential in synthesizing new pharmaceuticals. For example, the synthesis of chlorantraniliprole, a leading insecticide, involves intermediate compounds with benzamide and chloro substituents, which are structurally reminiscent of the target compound. Such research demonstrates the role of complex benzamides in synthesizing agents with specific biological activities, hinting at the potential pharmaceutical applications of "3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride" (Chen Yi-fen et al., 2010).

Pharmacology and Medicinal Chemistry

The structural elements of the compound, particularly the oxadiazol ring, are often found in molecules with significant biological activities. For instance, studies on protoporphyrinogen oxidase inhibitors, which include molecules with oxadiazol rings, reveal their potential as herbicides. This suggests that "3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride" could be explored for bioactivity in agricultural or medicinal contexts (Matringe et al., 1989).

Safety and Hazards

This compound is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319). It may also cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Mechanism of Action

Mode of Action

Compounds with similar structures, such as muscimol, are known to act as potent and selective orthosteric agonists for the gaba a receptor . They mimic the inhibitory neurotransmitter GABA, activating these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability .

Biochemical Pathways

Compounds with similar structures, such as muscimol, are known to interact with the gabaergic system, which plays a crucial role in maintaining the balance between excitation and inhibition in the central nervous system .

Result of Action

Compounds with similar structures, such as muscimol, are known to exert significant effects on the central nervous system, including neuroprotection, pain relief, cognitive modulation, and anticonvulsant properties .

properties

IUPAC Name |

3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2.ClH/c1-13-11(16)8-4-2-3-7(5-8)10-14-9(6-12)17-15-10;/h2-5H,6,12H2,1H3,(H,13,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOVZEBBDZYEHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2740928.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2740929.png)

![N-(3,5-difluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2740932.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2740934.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2740935.png)

![1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2740936.png)

![6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740940.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2740941.png)

![2-(4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenoxy)acetamide](/img/structure/B2740948.png)

![2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2740949.png)